![molecular formula C13H12N4 B2618533 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 143696-94-0](/img/structure/B2618533.png)
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as enzyme inhibition .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation and pain .
Result of Action
Similar compounds have been shown to have various effects, such as enzyme inhibition .
Biochemical Analysis
Biochemical Properties
2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has shown inhibitory effects on cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . The interaction between 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine and COX-2 involves the formation of hydrogen bonds within the enzyme’s active site, leading to its inhibition. Additionally, this compound has been observed to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The modulation of signaling pathways such as PI3K/Akt/mTOR by 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine plays a pivotal role in its anticancer activity. Furthermore, this compound has been found to affect the expression of genes involved in inflammation and immune response, indicating its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the binding of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine to the COX-2 enzyme results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound has been shown to inhibit the activity of other enzymes involved in cell proliferation and survival, such as kinases in the PI3K/Akt/mTOR pathway . These interactions lead to alterations in cellular processes and contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine have been observed to change over time. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the potential of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine as a therapeutic agent with lasting effects.
Dosage Effects in Animal Models
The effects of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine has been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine have been found to retain some biological activity, contributing to its overall pharmacological effects. Additionally, this compound has been shown to influence metabolic flux and alter the levels of certain metabolites, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in certain tissues, such as the liver and kidneys, which may contribute to its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications may direct 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine to specific organelles, where it can exert its effects. For instance, the accumulation of this compound in the nucleus has been associated with its ability to modulate gene expression and inhibit cell proliferation . These findings highlight the importance of subcellular localization in determining the biological activity of 2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with 4-methylbenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyrimidine
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine
Uniqueness
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methylphenyl group enhances its binding affinity to certain enzymes, making it a potent inhibitor compared to its analogs .
This compound’s versatility and potential in various fields make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-3-5-10(6-4-9)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAZPXBUYYJTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

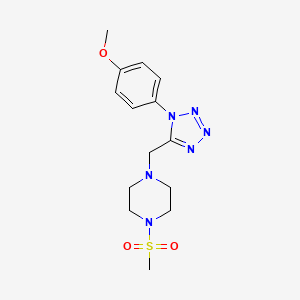
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2618457.png)
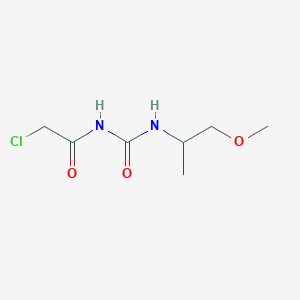
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2618460.png)
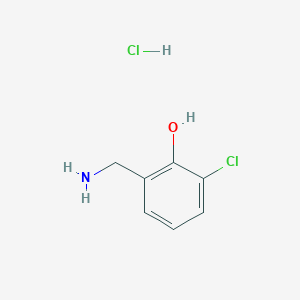
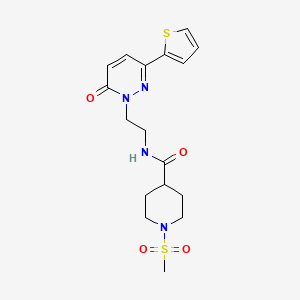
![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2618465.png)
![methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2618466.png)

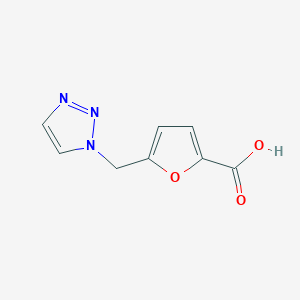
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide](/img/structure/B2618471.png)
![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2618472.png)
![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2618473.png)
